N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification.
Brand Name:
Vulcanchem
CAS No.:
265980-25-4
VCID:
VC20808684
InChI:
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H
SMILES:
CNC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula:
C15H14BrN3S
Molecular Weight:
348.3 g/mol
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
CAS No.: 265980-25-4
Cat. No.: VC20808684
Molecular Formula: C15H14BrN3S
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | SCH 202676 is a reversible inhibitor of both agonist and antagonist binding to diverse G protein-coupled receptors (GPCRs). It blocks the binding of radiolabeled ligands to human opioid, adrenergic, muscarinic, dopaminergic, adenosine, and purinergic receptors. It displays IC50 values of 0.1 to 1.8 µM for modulating ligand binding. SCH 202676 may modulate GPCRs via thiol modification. |
|---|---|
| CAS No. | 265980-25-4 |
| Molecular Formula | C15H14BrN3S |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |
| Standard InChI | InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
| Standard InChI Key | YJYGOWVFDGULLL-UHFFFAOYSA-N |
| SMILES | CNC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
| Canonical SMILES | CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |
| Appearance | Assay:≥95%A crystalline solid |
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